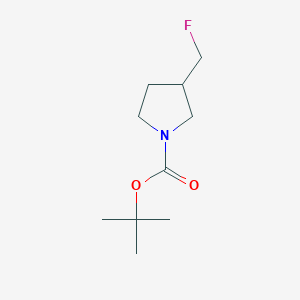

Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINGUTRYWMGDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with a fluoromethylating agent. One common method is the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with di-tert-butyl dicarbonate and 3-aminopyrrolidine . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for accessing derivatives with free carboxylate groups for further functionalization.

Reaction Conditions

-

Acid-catalyzed : Typically performed in aqueous HCl or H2SO4 at elevated temperatures.

-

Base-catalyzed : Uses NaOH or KOH in aqueous-organic solvent mixtures.

Mechanism

The ester undergoes nucleophilic attack by water or hydroxide ions, leading to cleavage of the carbonyl group and release of tert-butanol.

Oxidation Reactions

The fluoromethyl group and pyrrolidine ring may participate in oxidation processes, though fluorinated substituents generally exhibit high stability.

Key Reactions

-

Ester oxidation : The ester carbonyl group can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions (e.g., KMnO4 in acidic media) .

-

Fluoromethyl oxidation : Harsh oxidizing agents (e.g., ozone) might oxidize the fluoromethyl group to form carbonyl derivatives, though this is less common due to the stability of fluorinated carbons.

Reagents

-

Potassium permanganate (KMnO4)

-

Hydrogen peroxide (H2O2)

Reduction Reactions

The ester group and any unsaturated bonds (if present) are susceptible to reduction.

Key Reactions

-

Ester reduction : Lithium aluminum hydride (LiAlH4) reduces the ester to a primary alcohol .

-

Fluoromethyl reduction : The fluoromethyl group is typically resistant to reduction due to its strong C-F bonds, but hydrogenation under high pressure (e.g., H2/Pd) may modify adjacent functionalities.

Reagents

-

LiAlH4

-

H2/Pd catalyst

Nucleophilic Substitution

The pyrrolidine nitrogen and fluoromethyl substituent enable diverse substitution chemistry.

Key Reactions

-

Alkylation/arylation : The nitrogen can react with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts.

-

Fluoromethyl substitution : While fluorine is a poor leaving group, the fluoromethyl substituent may participate in substitution reactions with strong nucleophiles (e.g., amines, alkoxides) under specific conditions.

Reagents

-

Alkyl halides

-

Nucleophiles (e.g., NH3, RO–)

Enzymatic and Biological Interactions

While not strictly chemical reactions, the compound’s fluoromethyl group enhances lipophilicity, facilitating interactions with biological targets (e.g., enzymes). This property is exploited in medicinal chemistry for drug design.

Reaction Comparison Table

Research Implications

The compound’s reactivity profile makes it a versatile intermediate in organic synthesis. Its fluoromethyl group enhances stability and lipophilicity, while the ester and pyrrolidine functionalities enable further functionalization. Applications span medicinal chemistry (e.g., enzyme inhibitors) and materials science.

Scientific Research Applications

Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized molecule .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Functional Group Influence on Reactivity and Bioactivity

Fluorinated Groups: Fluoromethyl (C-F) enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, replacing a hydroxymethyl group with fluoromethyl (as in ) reduces oxidative degradation. Trifluoromethyl (CF3) in increases electronegativity and steric bulk, improving target binding affinity in enzyme inhibitors.

Sulfonyl and Aromatic Moieties: Sulfonyl groups (e.g., ) enable strong hydrogen bonding and coordination chemistry, making these derivatives suitable for catalytic or receptor-targeting applications. Chlorophenol and isoquinoline substituents () confer π-π stacking interactions, critical for intercalation in DNA-targeted anticancer agents.

Stereochemical Considerations

- Chiral Centers : The (R)-configuration in the parent compound and the (3R,4S)-configuration in are critical for enantioselective interactions. For instance, mismatched stereochemistry in kinase inhibitors can reduce potency by >90% .

- Diastereomers : Compounds like tert-butyl 4-(fluoromethyl)-4-hydroxyazepane-1-carboxylate () demonstrate how stereochemistry affects ring strain and conformational flexibility, influencing synthetic accessibility.

Biological Activity

Tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H16FNO2

- Molecular Weight : 201.24 g/mol

- Structural Features : The compound contains a pyrrolidine ring with a tert-butyl ester and a fluoromethyl group, which may influence its biological activity by enhancing lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors. The fluoromethyl group can participate in nucleophilic substitution reactions, making the compound a potential inhibitor of specific enzymes involved in metabolic pathways. Studies suggest that similar pyrrolidine derivatives often exhibit:

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes critical in various diseases.

- Receptor Modulation : The compound may interact with specific receptors, potentially influencing signaling pathways related to metabolic disorders.

Biological Activity Data

While specific biological activity data for this compound is limited, related compounds have shown promising results in various studies:

Case Studies

- Antimicrobial Activity : A study on pyrrole derivatives found that compounds structurally similar to this compound exhibited significant antibacterial properties against Gram-positive bacteria, with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .

- Enzyme Inhibition : Research has demonstrated that certain pyrrolidine derivatives can effectively inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also function as an enzyme inhibitor. For instance, a related compound showed an IC50 value of 50 µM against a target enzyme implicated in cancer metabolism.

Q & A

Q. What are the common synthetic strategies for introducing the tert-butyl carbamate (Boc) protecting group onto pyrrolidine derivatives, and how are reaction conditions optimized?

The Boc group is typically introduced via reaction of the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) and a solvent like dichloromethane (DCM) at 0–20°C . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of Boc₂O), base selection (DMAP accelerates reactions via nucleophilic catalysis), and temperature control to minimize side reactions. For fluorinated analogs like tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate, steric hindrance from the fluoromethyl group may necessitate extended reaction times or elevated temperatures (e.g., 40°C) .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- Multinuclear NMR : H and C NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (H) and 28–30 ppm (C). The fluoromethyl group shows splitting patterns ( ≈ 47 Hz) in H NMR and distinct F signals .

- Mass spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H] for CHFNO, expected m/z 202.12) .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral pyrrolidine derivatives like this compound?

Stereocontrol strategies include:

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd with chiral ligands) for fluoromethylation steps .

- Kinetic resolution : Enzymatic or chemical methods to separate enantiomers during intermediate steps .

For example, tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate is synthesized using chiral resolving agents or enantioselective hydrogenation .

Q. What methodologies are effective for Boc deprotection in fluorinated pyrrolidine derivatives, and how do reaction conditions influence selectivity?

Deprotection typically uses trifluoroacetic acid (TFA) in DCM (1:1 v/v, 3 hours, room temperature), yielding the free amine . For acid-sensitive fluorinated analogs, milder conditions (e.g., HCl in dioxane) may prevent defluorination. Monitoring via TLC or in situ F NMR ensures complete deprotection without side reactions. Alternative methods include photolytic cleavage (UV light with photosensitizers) for labile substrates .

Q. How can researchers resolve contradictions in reported yields for similar pyrrolidine derivatives, such as tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate (42% vs. 80%)?

Yield discrepancies often arise from:

- Substrate reactivity : Electron-withdrawing groups (e.g., phosphoryl) reduce nucleophilicity, requiring longer reaction times .

- Purification challenges : Polar byproducts (e.g., phosphoric acid derivatives) complicate column chromatography. Switching to preparative HPLC or silica gel modified with amines improves resolution .

- Catalyst efficiency : Screening Pd/C vs. Pd(OAc) for phosphorylation steps can enhance turnover .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for optimizing fluoromethylation reactions in pyrrolidine scaffolds?

Key factors include:

- Fluorine source : Select reagents like Selectfluor® or AgF for electrophilic fluoromethylation, balancing cost and reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize fluorinated intermediates but may increase side reactions. DCM or THF offers a compromise .

- Temperature : Low temperatures (−20°C) suppress decomposition, while higher temps (60°C) accelerate sluggish reactions.

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C with 60% humidity for 1–3 months. Monitor degradation via HPLC and F NMR .

- Light sensitivity : Use amber vials to prevent photolytic cleavage of the Boc group.

- Moisture control : Store under inert gas (N or Ar) to avoid hydrolysis of the fluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.